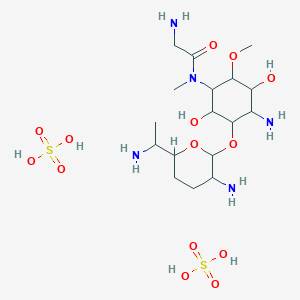

Astromicinsulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Astromicin sulfate is an aminoglycoside antibiotic produced by Micromonospora species. It is effective against major gram-negative bacteria such as Proteus, Serratia, Citrobacter, Enterobacter species, Klebsiella, Escherichia coli, and Staphylococcus aureus . Astromicin sulfate is administered via intramuscular injection or intravenous infusion .

Métodos De Preparación

Astromicin sulfate is synthesized through a fermentation process using Micromonospora as the seed strain. The seed strain is inoculated into a seed medium containing glucose, peptone, yeast extract, and calcium carbonate. The culturing process involves multiple stages of seed medium inoculation and fermentation, with specific conditions such as temperature, pH, and aeration being carefully controlled . The final fermentation broth is processed to isolate and purify astromicin sulfate .

Análisis De Reacciones Químicas

Astromicin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is active against many gentamicin and amikacin-resistant bacteria expressing aminoglycoside-modifying enzymes, with the exception of aminoglycoside 3-acetyltransferase . Common reagents and conditions used in these reactions include sulfuric acid for pH adjustment and sodium hydroxide for neutralization . The major products formed from these reactions are typically related to the antibiotic’s activity against resistant bacterial strains .

Aplicaciones Científicas De Investigación

Astromicin sulfate has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used to treat severe bacterial infections such as sepsis, respiratory tract infections, and complicated urinary tract infections . In research, astromicin sulfate is studied for its synergistic effects when combined with other antibiotics, especially against multidrug-resistant Pseudomonas aeruginosa . Its role as a 30S ribosomal subunit inhibitor makes it a valuable tool in studying bacterial protein synthesis and resistance mechanisms .

Mecanismo De Acción

The primary mechanism of action of astromicin sulfate is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, disrupting the translation process and ultimately leading to bacterial cell death . This mechanism involves several key steps that interfere with critical processes within bacterial cells .

Comparación Con Compuestos Similares

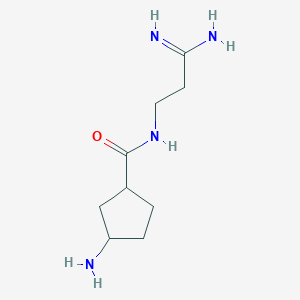

Astromicin sulfate is similar to other aminoglycoside antibiotics such as gentamicin, amikacin, and netilmicin. it is unique in its effectiveness against bacteria that are resistant to gentamicin and amikacin due to the presence of aminoglycoside-modifying enzymes . This makes astromicin sulfate a valuable alternative in treating infections caused by resistant bacterial strains .

Propiedades

Fórmula molecular |

C17H39N5O14S2 |

|---|---|

Peso molecular |

601.7 g/mol |

Nombre IUPAC |

2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid |

InChI |

InChI=1S/C17H35N5O6.2H2O4S/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18;2*1-5(2,3)4/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3;2*(H2,1,2,3,4) |

Clave InChI |

TYNZVWXDLOJTIM-UHFFFAOYSA-N |

SMILES canónico |

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 2-(methylamino)-,(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin-7-yl ester](/img/structure/B12296788.png)

![3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one](/img/structure/B12296800.png)

![5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B12296801.png)

![6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12296811.png)

![4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12296815.png)

![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride](/img/structure/B12296842.png)